Product packaging for Methyl 2-(p-tolylamino)benzoate(Cat. No.:)

Methyl 2-(p-tolylamino)benzoate

Cat. No.: B12930953
M. Wt: 241.28 g/mol
InChI Key: ZOMPXSOAWQYBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(p-tolylamino)benzoate ( 1240314-96-8) is a synthetic organic compound with the molecular formula C 16 H 17 NO 2 and a molecular weight of 255.31 g/mol . This methyl ester derivative is structurally related to the anthranilic acid (benzoic acid) scaffold, a class of compounds known to be investigated for their potential to inhibit bacterial RNA polymerase (RNAP) holoenzyme formation . Such inhibitors represent a novel approach in the search for antibacterial agents with mechanisms of action distinct from those of existing antibiotics, targeting a protein-protein interaction essential for bacterial transcription and viability . Researchers may find this compound of interest for exploring new antibacterial strategies. Handling and Compliance: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B12930953 Methyl 2-(p-tolylamino)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-(4-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15(17)18-2/h3-10,16H,1-2H3

InChI Key

ZOMPXSOAWQYBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 P Tolylamino Benzoate and Analogues

Direct Synthetic Routes to Methyl 2-(p-tolylamino)benzoate

Direct synthesis of this compound can be achieved through two primary transformations: forming the ester group and introducing the p-tolylamino moiety.

Esterification Reactions for Benzoate (B1203000) Formation

Esterification is a fundamental reaction in organic synthesis where a carboxylic acid and an alcohol are converted into an ester and water. byjus.com In the context of synthesizing this compound, this typically involves the esterification of 2-(p-tolylamino)benzoic acid with methanol.

A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is reversible, and to drive the equilibrium towards the product, the water formed is often removed.

Alternatively, esterification can be achieved using an acid chloride. For instance, p-toluoyl chloride can be reacted with tert-butyl alcohol in the presence of N,N-dimethylaniline to produce tert-butyl p-toluate. orgsyn.org A similar approach could be applied to synthesize this compound from its corresponding acid chloride. Another method involves the use of deep eutectic solvents (DESs) based on p-toluenesulfonic acid as both a catalyst and extractant, which has been shown to give high yields of methyl benzoate. rsc.org

Table 1: Examples of Esterification Reactions

Reactants Catalyst/Reagents Product Yield Reference
p-aminobenzoic acid, ethanol (B145695) Concentrated H2SO4 Benzocaine - libretexts.org
p-toluoyl chloride, tert-butyl alcohol n-butyllithium tert-butyl p-toluate 72% orgsyn.org

Strategies for Introducing the p-Tolylamino Moiety

The introduction of the p-tolylamino group onto the benzene (B151609) ring is a key step. Two widely used methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic method that involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. iitk.ac.inorganic-chemistry.org For the synthesis of this compound, this would typically involve reacting methyl 2-chlorobenzoate (B514982) or methyl 2-bromobenzoate (B1222928) with p-toluidine (B81030). The reaction conditions can be harsh, but modifications have been developed to improve yields and reduce reaction severity. researchgate.net For example, the synthesis of 3-methyl-2-p-tolylamino-benzoic acid, a related compound, was achieved by reacting 2-chloro-m-toluic acid with p-toluidine using a Cu2O/Cu catalyst system. rsc.org

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and milder reaction conditions compared to the Ullmann condensation. wikipedia.orgwuxiapptec.com The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond. wuxiapptec.compurdue.edu The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. organic-chemistry.org This reaction has been successfully used for the synthesis of various aryl amines. chemrxiv.org

Table 2: Comparison of C-N Bond Formation Strategies

Reaction Catalyst Typical Substrates Conditions Key Features
Ullmann Condensation Copper (e.g., CuI, Cu2O) Aryl halides, Amines High temperature Classic method, can have harsh conditions. iitk.ac.inorganic-chemistry.orgresearchgate.net

Synthesis of Structurally Related Anilino Benzoate Derivatives and Precursors

The synthesis of analogues and precursors of this compound provides access to a broader range of compounds with potentially interesting properties.

Generation of Substituted Acetanilide (B955) Derivatives (e.g., Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate)

Substituted acetanilides are an important class of compounds, and their synthesis often involves the acylation of anilines. For instance, acetanilide can be prepared by reacting aniline (B41778) with acetic anhydride. uobasrah.edu.iq The synthesis of more complex acetanilide derivatives, such as methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate, has been reported. orientjchem.orgorientjchem.org This compound was synthesized as part of a study on new COX inhibitors. orientjchem.org The general approach to such molecules can involve the reaction of a substituted aniline with a chloroacetyl derivative. For example, 2-chloro-N-phenylacetamide can be prepared by the chloroacetylation of aniline. orientjchem.org Similarly, the reaction of anilines with chloroacetyl chloride can yield the corresponding acetylated anilines. nih.gov In one patented example, methyl 2-(2-((4-bromophenyl)amino)-2-oxoethoxy)benzoate was prepared by reacting N-(4-bromophenyl)-2-chloroacetamide with methyl 2-hydroxybenzoate in the presence of potassium carbonate. google.com

Condensation Reactions for Related Sulfonamides (e.g., Methyl 2-(p-toluenesulfonamido)benzoate)

Sulfonamides are another important class of related compounds. Methyl 2-(p-toluenesulfonamido)benzoate can be synthesized via a simple condensation reaction between methyl 2-aminobenzoate (B8764639) and 4-methylbenzenesulfonyl chloride. nih.govnih.gov This reaction is typically carried out in a solvent like tetrahydrofuran, with a base such as triethylamine (B128534) to neutralize the HCl formed. nih.govresearchgate.net The synthesis of N-arylsulfonamides is a significant area of research due to their biological activities. researchgate.net Traditional methods often involve the reaction of a sulfonyl chloride with an aromatic amine. rsc.org More recent methods include iron-catalyzed N-arylsulfonamide formation and direct sulfonamidation of aromatic C-H bonds using sulfonyl azides. rsc.orgcolab.ws

Phosphine-Mediated [5+1] Aminobenzannulations to Biphenyl (B1667301) Carboxylates

A more advanced synthetic strategy involves phosphine-mediated annulation reactions. A formal [5+1] aminobenzannulation of Morita–Baylis–Hillman (MBH) carbonates with isocyanates has been reported for the construction of diarylamines. rsc.orgdntb.gov.uarsc.org This reaction proceeds through a tandem Wittig and aminobenzannulation process. rsc.org This methodology allows for the synthesis of complex aniline derivatives, including biphenyl carboxylates. rsc.org While not a direct route to this compound, this strategy highlights the versatility of modern synthetic methods in creating structurally diverse aniline derivatives.

Visible-Light-Promoted Metal-Free Approaches for N-H Insertions

The formation of C-N bonds through N-H insertion reactions is a cornerstone of organic synthesis. Traditional methods often rely on metal catalysts, which can present challenges regarding cost, toxicity, and removal from the final product. Consequently, metal-free approaches, particularly those promoted by visible light, have emerged as powerful and sustainable alternatives. rsc.orgacs.org

Visible-light photoredox catalysis utilizes organic dyes, such as Eosin Y, which can absorb visible light and convert it into chemical energy to facilitate single-electron transfer processes with organic substrates, thereby generating reactive intermediates. scispace.commdpi.com This strategy has been successfully applied to the N-H insertion of carbenes, generated from diazo precursors, into a variety of amines. rsc.orgresearchgate.net

A notable metal-free strategy involves the coupling of N-tosylhydrazones (as donor/donor diazo precursors) with a range of amines, including anilines, aliphatic amines, and various nitrogen-containing heterocycles. rsc.org This method circumvents the challenges associated with the instability of donor/donor diazo compounds and the undesired coordination of metal catalysts with certain substrates like aminopyridines. rsc.org The reactions are typically conducted under mild conditions and exhibit broad functional group tolerance. rsc.orgresearchgate.net

In some protocols, additives like DMSO are crucial. They capture the highly reactive free carbene intermediate to form a more manageable sulfoxonium ylide, which then reacts with the amine. rsc.org This approach has enabled the first photo-induced metal-free asymmetric N-H bond insertion of α-diazoesters into aryl amines, yielding enantioenriched α-aminoesters with high efficiency. rsc.org

Table 1: Examples of Visible-Light-Promoted Metal-Free N-H Insertions

Diazo PrecursorAminePhotocatalystSolventYield (%)Reference
Aryl DiazoacetateCarbazoleEosin YNot SpecifiedUp to 83% acs.org
N-TosylhydrazoneAnilineNone (Visible Light)Not SpecifiedGood rsc.org
α-DiazoesterAryl AmineChiral Phosphoric AcidDMSOHigh rsc.org

Ultrasound-Assisted Strecker Synthesis of Related α-(Arylamino)acetonitrile Derivatives

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are valuable intermediates in the synthesis of amino acids and other nitrogen-containing compounds. The application of ultrasound irradiation has been shown to significantly enhance the efficiency and environmental friendliness of this reaction. orgchemres.orgbeilstein-journals.orggrafiati.com

Ultrasound-assisted Strecker synthesis typically involves the one-pot, three-component reaction of an aldehyde, an amine, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). orgchemres.orgbeilstein-journals.orgresearchgate.net The use of ultrasound accelerates the reaction, leading to dramatically shorter reaction times compared to conventional methods (e.g., 30 minutes versus 72 hours). beilstein-journals.orgresearchgate.net This acceleration is attributed to the phenomenon of cavitation, which improves mass transfer and enhances reaction rates. orgchemres.org

These reactions are often carried out in green media, such as poly(ethylene glycol) (PEG) or ionic liquids, further enhancing their eco-friendly profile. orgchemres.orgbeilstein-journals.orgresearchgate.net The use of ultrasound often leads to the direct precipitation of the product in a highly pure, crystalline form, simplifying the work-up procedure. beilstein-journals.orgresearchgate.net A broad range of aromatic, heteroaromatic, and aliphatic aldehydes and amines are compatible with this methodology, providing access to a diverse array of α-(arylamino)acetonitrile derivatives in good to excellent yields. orgchemres.orgbeilstein-journals.org

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Strecker Synthesis

MethodReaction TimeProduct PuritySeparationReference
Conventional72 hoursLowerMore Complex beilstein-journals.orgresearchgate.net
Ultrasound-Assisted30 minutesHigherCrystalline Precipitation beilstein-journals.orgresearchgate.net

Mechanochemical Thiolation of α-Imino Ketones for Analogous Amino Thioesters

Mechanochemistry, the use of mechanical force to induce chemical reactions, has gained prominence as a green and efficient synthetic tool. nih.gov This solvent-free or low-solvent approach offers access to molecules that may be difficult to synthesize using traditional solution-based methods. nih.gov One notable application is the thiolation of α-imino ketones, which can lead to the formation of α-amino thioesters and related compounds.

An efficient, catalyst-free, one-pot, three-component mechanochemical reaction has been developed for the synthesis of α,α-amino thioketones by milling 2-oxo aldehydes, amines, and thiols. nih.govacs.orgacs.orgnih.gov This method proceeds at room temperature without the need for a catalyst or oxidizing additives. nih.govacs.org The reaction is believed to proceed through the in situ formation of an α-imino ketone, which then undergoes thiolation. nih.gov This protocol has been successfully applied to a variety of substrates, including aliphatic thiols and α-keto esters, to produce the corresponding α-amino and α-thio carbonyl compounds in good yields. acs.org The practicality of this method has been demonstrated through gram-scale synthesis. acs.orgnih.gov

Furthermore, mechanocatalysis has been employed in the stereoselective addition of bisthiomalonates to cyclic enones, utilizing chiral primary amines for iminium activation. beilstein-journals.orgresearchgate.net While the enantioselectivity was slightly lower than in solution-phase reactions, the reaction times were significantly reduced from days to just one hour. beilstein-journals.org

Table 3: Substrate Scope in Mechanochemical Thiolation of α-Imino Ketones

Aldehyde/KetoneAmineThiolProduct TypeYieldReference
2-Oxo AldehydeVarious AminesVarious Thiolsα,α-Amino ThioketoneGood nih.govacs.orgacs.orgnih.gov
α-Keto EsterAnilineThiophenolα-Amino ThioesterGood acs.org
Cyclic EnoneNot ApplicableBisthiomalonateMichael AdductGood beilstein-journals.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Anilino Benzoate Synthesis

The synthesis of anilino benzoates, such as this compound, is often achieved through cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination. tezu.ernet.innih.gov Optimizing the reaction conditions is crucial for maximizing the yield and purity of the desired product.

Key factors that influence the outcome of these reactions include the choice of catalyst, ligand, base, solvent, and temperature. bristol.ac.ukchemrxiv.org For instance, in the Buchwald-Hartwig amination, the ligand plays a critical role, with bulky, electron-rich phosphine ligands like XPhos and XantPhos often proving effective. bristol.ac.ukchemrxiv.org The choice of base is also highly context-dependent, with both inorganic bases (e.g., Cs2CO3, K3PO4) and organic bases (e.g., DBU) being employed. researchgate.netcsic.es The solvent can influence the solubility of the reactants and the stability of the catalytic species. researchgate.net

Design of Experiments (DoE) is a powerful statistical tool for systematically optimizing multiple reaction variables simultaneously, allowing for a more comprehensive exploration of the reaction space compared to the traditional one-variable-at-a-time (OVAT) approach. bristol.ac.uk This can lead to the identification of optimal conditions that might otherwise be missed. For example, in a Buchwald-Hartwig amination, factors such as ligand choice, temperature, catalyst loading, base equivalents, and concentration can all be varied and their effects on the yield modeled. bristol.ac.uk

In the context of Ullmann-type reactions for synthesizing compounds like 2-methylacridin-9(10H)-one from p-toluidine and o-chlorobenzoic acid, the subsequent cyclization step with sulfuric acid is a critical part of the process. nih.gov For the synthesis of N-aryl isatoic anhydrides via Ullmann condensation, challenges such as reductive dehalogenation and harsh reaction conditions need to be overcome to achieve good yields. tezu.ernet.in

Purification and Isolation Techniques for N-Substituted Benzoate Esters

After the synthesis of N-substituted benzoate esters, effective purification and isolation are essential to obtain the product in high purity. Common techniques include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid compounds. youtube.com The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. youtube.com The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Methanol is often used for the recrystallization of nitro-substituted methyl benzoates. youtube.com For compounds like methyl 2-(p-toluenesulfonamido)benzoate, recrystallization from ethanol after initial workup can yield a pure solid product. nih.gov

Column chromatography is another powerful purification technique, particularly for separating mixtures of compounds with different polarities. scirp.orgheteroletters.orgsemanticscholar.org The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or solvent mixture (eluent) is passed through the column. scirp.orgsemanticscholar.org Compounds separate based on their differential adsorption to the stationary phase and solubility in the eluent. rsc.org For example, silica gel flash column chromatography is used to purify methyl ester products, with the eluent system tailored to the specific compound. scirp.org The separation of anilines and benzoic acids can be achieved using specific mobile phases on monolithic columns. researchgate.net

The purity of the isolated product is typically confirmed by analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. youtube.comsemanticscholar.org

Computational and Theoretical Chemistry Investigations of Methyl 2 P Tolylamino Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules. For Methyl 2-(p-tolylamino)benzoate, DFT calculations would be instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Conformational Landscapes

The initial step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A detailed conformational analysis would involve systematically rotating these key bonds and calculating the energy of each resulting conformer. This process would identify the global minimum energy structure as well as other low-energy conformers that might be accessible at room temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

ParameterBond/AnglePredicted Value
Bond LengthC-N (amine)~1.40 Å
C=O (ester)~1.22 Å
C-O (ester)~1.35 Å
N-H~1.01 Å
Dihedral AngleC-C-N-C (ring twist)Variable

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Electron Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a pivotal role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich p-tolylamino moiety, while the LUMO would likely be centered on the electron-withdrawing methyl benzoate (B1203000) portion. This distribution would facilitate intramolecular charge transfer upon electronic excitation.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value
HOMO Energy~ -5.5 eV
LUMO Energy~ -1.0 eV
HOMO-LUMO Gap~ 4.5 eV

Note: These are estimated values and would be precisely determined through DFT calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would be crucial for quantifying the extent of intramolecular charge transfer and electron delocalization. It can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of filled and empty orbitals. A key interaction expected in this molecule is the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent aromatic ring and the carbonyl group. This delocalization contributes to the stability of the molecule and influences its electronic properties. The strength of these interactions can be estimated by the second-order perturbation energy, E(2).

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom of the ester group, making it a likely site for hydrogen bonding or interaction with electrophiles. The amine hydrogen would exhibit a positive potential, indicating its acidic character. The aromatic rings would show a more complex pattern of positive and negative potentials, reflecting the interplay of the electron-donating tolyl group and the electron-withdrawing aminobenzoate moiety.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms in this compound would provide valuable information for its structural elucidation. By comparing the calculated shifts with experimental spectra (if available), one can confirm the molecular structure and a specific conformation.

Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. This allows for the assignment of the various vibrational modes of the molecule, such as the N-H stretch, C=O stretch, and the various aromatic C-H and C-C vibrations. The presence and position of the intramolecular hydrogen bond would be expected to cause a noticeable shift in the N-H and C=O stretching frequencies compared to a conformation without this bond.

Dipole Moment and Mulliken Charge Distribution Analysis

Mulliken charge distribution analysis provides a method for assigning partial atomic charges to each atom in the molecule. This analysis would reveal how the electron density is distributed across the molecular framework. For this compound, it is expected that the oxygen atoms of the ester group and the nitrogen atom would carry negative partial charges, while the hydrogen atom of the amine group and the carbon atom of the carbonyl group would have positive partial charges.

Potential Energy Surface (PES) Analysis for Conformational Transitions

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. Potential Energy Surface (PES) analysis is a fundamental computational tool used to explore this flexibility. A PES is a multidimensional surface that maps the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.com By calculating the energy at various points on this surface, researchers can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. numberanalytics.com

For this compound, the key conformational transitions involve rotations around single bonds, primarily the C-N bond connecting the benzoate and tolyl rings, and the C-C bond of the ester group. A conformational scan, where the dihedral angles of these bonds are systematically varied, is performed to construct the PES. Quantum mechanical calculations, often employing Density Functional Theory (DFT), are used to determine the energy at each step. researchgate.net

The analysis of the PES reveals the most stable, low-energy conformers of the molecule. For similar molecules like fenamic acid derivatives, studies have shown that different conformers can coexist, sometimes leading to polymorphism where the compound crystallizes in multiple forms. researchgate.net The energy barriers calculated from the PES provide insight into the kinetics of interconversion between these conformers at different temperatures.

Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound

ConformerDihedral Angle (C-N-C-C)Relative Energy (kJ/mol)Description
A (Global Minimum) 45°0.00Most stable, non-planar conformation.
B 135°5.20A higher energy stable conformer.
TS1 (Transition State) 90°15.80Energy barrier for rotation between A and B.
C (Planar) 25.10A high-energy, sterically hindered conformation.

Note: The data in this table is illustrative and intended to represent the type of information obtained from a PES analysis.

Molecular Docking Studies for Elucidating Binding Interactions (methodological focus)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a larger molecule like a protein (a receptor). openaccessjournals.com This method is instrumental in fields like drug discovery for identifying potential therapeutic agents. openaccessjournals.comunirioja.es For this compound, docking studies can elucidate how it might interact with specific biological targets, such as enzymes like cyclooxygenase (COX). orientjchem.org

The molecular docking process involves several key steps:

Preparation of Receptor and Ligand : High-resolution 3D structures of the receptor, often obtained from X-ray crystallography or NMR, are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding pocket. The 3D structure of the ligand, this compound, is generated and optimized to its lowest energy conformation. scispace.com

Docking Algorithm and Search Space : A search algorithm explores the vast number of possible orientations and conformations of the ligand within the receptor's binding site. openaccessjournals.com These algorithms can be systematic or stochastic, including methods like genetic algorithms or Monte Carlo simulations. openaccessjournals.comunirioja.es The docking can be treated as rigid (where both molecules are fixed), or flexible (where parts of the ligand and/or receptor can move). unirioja.es

Scoring Function : After generating a set of possible binding poses, a scoring function is used to rank them. openaccessjournals.com Scoring functions estimate the binding free energy, taking into account factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and solvation effects. openaccessjournals.com The pose with the best score represents the most likely binding mode. Docking studies on related acetanilide (B955) derivatives have successfully predicted binding to the COX-2 enzyme. orientjchem.org

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonds, Dispersion Forces)

The way this compound molecules interact with each other in the solid state or with a target receptor is governed by a network of non-covalent intermolecular interactions. Theoretical studies are essential for characterizing the nature and strength of these forces.

Key interactions for this molecule include:

Hydrogen Bonds : The secondary amine group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group is a primary hydrogen bond acceptor. This can lead to the formation of N-H···O hydrogen bonds, which are crucial for stabilizing crystal structures and ligand-receptor complexes. mdpi.com

π-Interactions : The tolyl and benzoate rings can engage in π-π stacking or C-H···π interactions, further contributing to molecular recognition and crystal packing.

Computational methods used to analyze these interactions include:

Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the electron density topology to identify and characterize chemical bonds, including weak intermolecular interactions. nih.gov The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at the BCP can quantify its strength. nih.gov

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge transfer between occupied and unoccupied orbitals to reveal stabilizing donor-acceptor interactions, such as those in hydrogen bonds. researchgate.net

Table 2: Typical Intermolecular Interactions Involving this compound

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)
Hydrogen Bond N-HO=C15 - 30
π-π Stacking Aromatic RingAromatic Ring5 - 15
C-H···π C-H (Aromatic/Methyl)Aromatic Ring2 - 10
Dispersion Forces All atomsAll atomsVariable

Note: Energy values are typical ranges and can vary based on specific geometry and environment.

Predictive Modeling of Molecular Properties and Reactivity using Computational Approaches

Computational chemistry provides powerful tools for predicting a wide range of molecular properties and the reactivity of this compound without the need for extensive experimentation. researchgate.net These predictive models are based on the molecule's calculated electronic structure.

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish a mathematical relationship between a molecule's structural or computed descriptors and its physicochemical properties. anr.fr By developing a model with known compounds, properties like boiling point, solubility, or even hazardous characteristics can be predicted for new molecules like this compound. anr.fr

DFT-Based Reactivity Descriptors : Density Functional Theory is widely used to calculate a variety of electronic properties that act as descriptors of reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich (red/yellow) regions, which are susceptible to electrophilic attack, and electron-poor (blue) regions, which are prone to nucleophilic attack. researchgate.net For this compound, the carbonyl oxygen would be an electron-rich site, while the amine hydrogen would be an electron-poor site.

Table 3: Illustrative Predicted Molecular Properties of this compound

PropertyPredicted Value (Illustrative)Significance
HOMO Energy -5.8 eVIndicates electron-donating ability.
LUMO Energy -1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 4.6 eVRelates to chemical stability and reactivity.
Dipole Moment 2.5 DMeasures overall polarity of the molecule.
Polarizability 28 ųIndicates how easily the electron cloud is distorted.

Note: These values are for illustrative purposes to show the types of properties that can be predicted computationally.

Reactivity and Mechanistic Studies of Methyl 2 P Tolylamino Benzoate

Investigation of Reaction Pathways and Transition States

The study of reaction pathways for molecules like Methyl 2-(p-tolylamino)benzoate involves mapping the energy landscape from reactants to products, identifying key intermediates and, crucially, the high-energy transition states that control the reaction rate.

A fundamental reaction pathway for the synthesis of this compound is the Ullmann condensation, typically involving the copper-catalyzed coupling of a methyl 2-halobenzoate with p-toluidine (B81030). researchgate.netacs.org Mechanistic studies on analogous Ullmann reactions suggest a catalytic cycle that involves a copper(I) amide as a key intermediate. acs.org The reaction is believed to proceed via oxidative addition of the aryl halide to this copper(I) species, followed by reductive elimination to form the C-N bond. acs.org Computational studies using Density Functional Theory (DFT) help to elucidate the geometries and energies of the transition states involved in these steps. ethz.ch

For reactions involving the anilino benzoate (B1203000) scaffold, such as nucleophilic substitution, different pathways can compete. For instance, in the anilinolysis of activated benzoate esters, the reaction can proceed via cleavage of the acyl-oxygen (COO) bond or the aryl-oxygen (ArO) bond. researchgate.net The COO bond cleavage typically advances through a stepwise mechanism where the rate-determining step is the formation of a tetrahedral intermediate. researchgate.netresearchgate.net In contrast, the ArO bond cleavage often follows a nucleophilic aromatic substitution (SNAr) mechanism, where the departure of the leaving group from a Meisenheimer complex can be the rate-limiting step. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations of the Anilino Benzoate Scaffold

Regioselectivity refers to the preference for bond formation at one position over other possible positions, while stereoselectivity refers to the preferential formation of one stereoisomer over others. Both are critical considerations in the chemical transformations of the anilino benzoate scaffold.

Regioselectivity:

The substitution pattern on the two aromatic rings of this compound dictates the regioselectivity of further reactions. The benzoic acid ring is influenced by the ortho-amino linkage (activating, ortho-, para-directing) and the meta-ester group (deactivating, meta-directing relative to its own position). The p-tolyl ring is activated by both the para-methyl group and the amino linkage.

In electrophilic aromatic substitution reactions, such as nitration or halogenation, the outcome is a complex function of these directing effects. For instance, Pd(II)-catalyzed C-H bromination of aniline (B41778) and benzoic acid derivatives can be directed to the meta-position with high selectivity using specific ligands, overriding the natural directing effects of the substituents. rsc.org Similarly, ultrasonically assisted nitration has been shown to achieve high regioselectivity on anilide substrates. scirp.org

In reactions involving arynes, the electronic nature of the amine can act as a switch for regioselectivity. Amines with electron-releasing groups can lead to 2-arylamino benzoates, whereas electron-deficient amines can trigger an aryl-to-aryl amino group migration known as a Smiles rearrangement, yielding 2-aminoaryl benzoates. mdpi.comresearchgate.net

The regioselectivity of metal-catalyzed reactions is often controlled by the catalyst and ligands. In the gold-catalyzed cycloisomerization of enynyl esters, a bifunctional phosphine (B1218219) ligand with a remote aniline group enables highly regioselective deprotonation to form specific cyclopentadienyl (B1206354) ester isomers. nih.gov Rhodium(III)-catalyzed oxidative coupling of 2-(arylamino)benzoic acids with alkynes can selectively form 4-ethenylcarbazoles. acs.org

Stereoselectivity:

While the parent molecule this compound is achiral, stereoselectivity becomes important when it reacts with chiral reagents or when new stereocenters are formed. For example, in iridium-catalyzed asymmetric allylic aminations, chiral ligands on the metal center control the facial selectivity of the nucleophilic attack by the amine, leading to high enantioselectivity. nih.gov Computational studies in these systems show that the regioselectivity and enantioselectivity are determined by distinct trans effects in the diastereomeric chiral-at-iridium π-allyl complexes, which create early transition states that minimize steric hindrance with the incoming amine nucleophile. nih.gov

The table below summarizes the regiochemical outcome of the nitration of related substituted benzenes, illustrating the directing effects of various functional groups.

Table 1: Regioselectivity in the Nitration of Substituted Benzenes. libretexts.org
Substituent (Y in C₆H₅Y)Product Distribution (%)
orthometapara
-OH (Phenol)50050
-CH₃ (Toluene)58537
-Cl (Chlorobenzene)30169
-CO₂CH₃ (Methyl Benzoate)28666
-NO₂ (Nitrobenzene)7912

Role of Substituent Effects on Reactivity

The rate and equilibrium of reactions involving this compound are heavily influenced by its substituent groups. The tolyl group's methyl substituent is electron-donating, while the ester group is electron-withdrawing. The amino bridge can act as an electron-donating group via resonance.

The effect of substituents on the reactivity of aromatic compounds is often quantified by the Hammett equation, which relates reaction rates and equilibrium constants for a series of reactions with varying substituents. researchgate.net Electron-withdrawing groups (EWGs) generally increase the reactivity of the ester carbonyl towards nucleophilic attack by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups (EDGs) decrease the rate of such reactions. researchgate.net

In the context of the ester functionality, the p-tolylamino group at the ortho position has a significant electronic and steric effect. For reactions like alkaline hydrolysis of the ester, the rate is sensitive to substituents on both the benzoyl and the phenoxy parts of an ester. For a series of substituted phenyl benzoates, EWGs on the leaving phenol (B47542) group enhance the reaction rate, while EDGs on the benzoyl group also enhance the rate of nucleophilic attack. researchgate.net

The table below illustrates the relative rates of a typical electrophilic aromatic substitution reaction (bromination) for various substituted benzenes, highlighting the activating and deactivating nature of different groups.

Table 2: Relative Rates of Bromination for Substituted Benzenes.
Substituent (Y in C₆H₅Y)Relative Rate (Benzene = 1)Nature of Group
-NH₂ (Aniline)1 x 10⁹Strongly Activating
-OCH₃ (Anisole)1.8 x 10⁹Strongly Activating
-CH₃ (Toluene)25Activating
-H (Benzene)1Reference
-Cl (Chlorobenzene)0.03Deactivating
-CO₂CH₃ (Methyl Benzoate)6 x 10⁻³Deactivating
-NO₂ (Nitrobenzene)6 x 10⁻⁸Strongly Deactivating
Note: Data compiled from various sources for illustrative purposes. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

Kinetic studies measure reaction rates to determine rate laws and activation parameters (activation energy, enthalpy, and entropy), which provide insight into the mechanism and the structure of the transition state. Thermodynamic studies determine the change in Gibbs free energy, indicating the spontaneity and position of equilibrium of a reaction.

For the hydrolysis of benzoate esters, kinetic studies show that the reaction is typically second-order, being first-order in both the ester and the nucleophile (e.g., hydroxide). researchgate.net The reaction rate is sensitive to the electronic properties of substituents, as described by Hammett correlations. researchgate.net A positive ρ (rho) value in the Hammett plot for the hydrolysis of substituted benzoates indicates that the reaction is accelerated by electron-withdrawing substituents, which stabilize the negatively charged transition state. researchgate.net

In the alumina-catalyzed conversion of methyl benzoate to benzamide (B126) with liquid ammonia (B1221849), the kinetics were found to be complex due to product inhibition. rsc.org The data was best fit by an Eley-Rideal mechanism, where adsorbed methyl benzoate reacts with ammonia from the solution, rather than a Langmuir-Hinshelwood model which would require both reactants to be adsorbed. rsc.org

Kinetic studies of related nucleophilic substitution reactions on activated aromatic systems have been used to distinguish between different mechanisms. For example, a first-order dependence on the amine concentration suggests that the initial nucleophilic attack is the rate-limiting step. researchgate.net Activation parameters can also be revealing. A large negative entropy of activation (ΔS‡) is often indicative of an associative mechanism where two molecules come together to form a more ordered transition state, which is common in nucleophilic acyl substitution and SNAr reactions. researchgate.net

Thermodynamic parameters, such as the pKa of the N-H proton, are also crucial. The acidity of the N-H bond influences its nucleophilicity and its ability to participate in base-catalyzed reactions. The intramolecular hydrogen bond that can form between the N-H proton and the ester's carbonyl oxygen can also affect the molecule's conformation and reactivity.

The table below presents hypothetical kinetic data for a reaction, illustrating how rate constants change with substituent and the resulting Hammett parameter.

Table 3: Hypothetical Kinetic Data for the Hydrolysis of Substituted Methyl Benzoates.
Substituent (Y in Y-C₆H₄-CO₂CH₃)Hammett Constant (σ)Rate Constant, k (M⁻¹s⁻¹)log(k/k₀)
p-OCH₃-0.270.008-0.60
p-CH₃-0.170.012-0.42
H0.000.0300.00
p-Cl+0.230.0950.50
p-NO₂+0.781.501.70
Note: This table is illustrative, based on typical Hammett plot data for benzoate hydrolysis. A plot of log(k/k₀) vs. σ would yield a straight line with a slope equal to the reaction constant, ρ.

Coordination Chemistry and Ligand Properties of Methyl 2 P Tolylamino Benzoate

Design and Synthesis of Metal Complexes with Anilino Benzoate (B1203000) Ligands

The synthesis of metal complexes with anilino benzoate ligands, such as Methyl 2-(p-tolylamino)benzoate, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The design of these complexes often targets specific geometries and electronic properties, which are influenced by the nature of the metal ion, the ligand itself, and the reaction conditions.

Anilino benzoate ligands can act as bidentate or monodentate ligands. In the case of this compound, coordination can occur through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group of the ester, forming a stable chelate ring. The synthesis of palladium(II) complexes, for example, can be achieved by reacting the ligand with a palladium(II) salt like potassium tetrachloropalladate(II) in a solvent such as methanol. researchgate.net Similarly, platinum(II) complexes can be prepared using potassium tetrachloroplatinate(II). ubc.ca The synthesis of gold(III) complexes often involves a transmetalation reaction from an intermediate mercury(II) complex or direct auration, although the latter can be challenging. semanticscholar.org

The general synthetic route for these types of complexes can be represented as: MCln + L → [M(L)Cln-1]Cl + HCl where M is the metal ion, L is the anilino benzoate ligand, and n is the initial oxidation state of the metal. The stoichiometry of the final complex, such as 1:1 or 1:2 metal-to-ligand ratio, can be controlled by adjusting the molar ratios of the reactants. uobaghdad.edu.iq

Characterization of Coordination Compounds (e.g., with Platinum(II), Palladium(II), Gold(III) analogues)

Once synthesized, the characterization of these coordination compounds is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the complex, which helps in confirming the empirical formula.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of the N-H and C=O groups in the complex compared to the free ligand indicates their involvement in coordination with the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools to elucidate the structure of the complexes in solution. nih.govnih.gov Changes in the chemical shifts of the protons and carbons of the ligand upon coordination provide valuable information about the binding mode. For platinum complexes, 195Pt NMR can also be utilized. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and helps in understanding its electronic structure and geometry. ajol.info

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. nih.gov

The characterization of platinum(II), palladium(II), and gold(III) complexes with ligands analogous to this compound has been reported in the literature, providing a basis for understanding the expected properties of complexes with this specific ligand. nih.govajol.infonih.gov

Structural Analysis of Metal-Ligand Bonding and Geometry

The structural analysis of metal complexes of this compound reveals key features of the metal-ligand interaction.

Coordination Geometry:

Palladium(II) and Platinum(II) Complexes: These d8 metal ions typically form square planar complexes. ajol.info When this compound acts as a bidentate ligand, it coordinates through the amino nitrogen and the carbonyl oxygen, forming a stable five- or six-membered chelate ring. The remaining coordination sites are usually occupied by other ligands, such as chloride ions.

Gold(III) Complexes: Gold(III), also a d8 ion, generally adopts a square planar geometry. semanticscholar.org The coordination with anilino benzoate ligands is expected to be similar to that of Pd(II) and Pt(II).

Bonding: The metal-ligand bond is primarily a coordinate covalent bond, where the ligand donates a pair of electrons to the metal center. The strength and nature of this bond can be investigated using techniques like IR spectroscopy, which shows shifts in the stretching frequencies of the coordinating groups upon complexation. Computational methods, such as Density Functional Theory (DFT), can also be employed to understand the nature of the metal-ligand bonding and the electronic structure of the complexes. ajol.info

Electronic Properties of Metal Complexes

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and electronic transitions. researchgate.net For these metal complexes, the HOMO is often localized on the ligand, while the LUMO is centered on the metal ion, or vice versa, leading to ligand-to-metal or metal-to-ligand charge transfer bands in the electronic spectra.

Electrochemical Properties: Cyclic voltammetry can be used to study the redox behavior of the metal complexes. researchgate.net The oxidation and reduction potentials provide information about the stability of different oxidation states of the metal ion in the complex.

Theoretical calculations, including DFT, are often used to complement experimental data and provide a deeper understanding of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals. researchgate.netwisc.edu

Applications in Metal-Organic Frameworks (MOFs)

While the direct application of this compound in Metal-Organic Frameworks (MOFs) is not extensively documented in the provided search results, the principles of MOF construction suggest its potential as a ligand. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com

The bifunctional nature of this compound, with its amino and ester groups, could allow it to act as a linker in the formation of MOFs. The tolyl and benzoate groups provide rigidity and size, which are important factors in controlling the pore size and structure of the resulting framework. The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where the metal salt and the ligand are heated in a solvent. mdpi.com

The potential applications of MOFs derived from anilino benzoate ligands could include catalysis, gas storage, and separation, owing to their porous nature and the presence of functional groups within the framework. mdpi.com

Applications in Materials Science and Catalysis

Development of Functional Organic Materials

The quest for novel organic materials with tailored properties for electronic and photonic applications has led researchers to explore a diverse range of molecular architectures. The anilino benzoate (B1203000) scaffold, present in Methyl 2-(p-tolylamino)benzoate, offers a versatile platform for designing molecules with specific functionalities.

Optoelectronic Properties in Organic Electronics and Displays

Organic light-emitting diodes (OLEDs), organic transistors, and organic lasers are at the forefront of next-generation display and lighting technologies. The performance of these devices is intrinsically linked to the electronic and optical properties of the organic semiconductor materials used. While direct research on the optoelectronic properties of this compound is still developing, the broader class of donor-acceptor molecules to which it belongs is of significant interest.

Donor-acceptor systems, where an electron-donating moiety is linked to an electron-accepting moiety, are crucial for efficient charge transport and light emission in organic electronic devices. The tolylamino group in this compound acts as an electron donor, while the methyl benzoate group possesses electron-accepting characteristics. This inherent electronic structure makes it a candidate for investigation as a component in organic semiconductors. For instance, related donor-acceptor boron difluoride complexes have been shown to exhibit thermally-activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in OLEDs. acs.org

The photophysical properties of such molecules, including their absorption and emission spectra, are critical for their application in OLEDs. These properties can be tuned by modifying the molecular structure, for example, by introducing different substituent groups. The study of similar organic molecules has shown that their optical band gap, a crucial parameter for optoelectronic devices, can be influenced by the solvent and concentration, indicating the sensitivity of their electronic states to the local environment. researchgate.net

Role in Fluorescent Probes and Sensors

The development of fluorescent probes for the detection of various analytes, including ions and reactive oxygen species, is a vibrant area of research with applications in biology, medicine, and environmental science. nih.gov The fluorescence properties of many organic molecules can be modulated by their interaction with specific analytes, forming the basis of "turn-on" or "turn-off" fluorescent sensors.

Derivatives of 8-aminoquinoline, which share structural similarities with the anilino benzoate core, have been extensively studied as fluorogenic chelators for metal ions like Zn²⁺. mdpi.com The binding of the metal ion to the probe can lead to a significant change in fluorescence intensity or a shift in the emission wavelength, enabling sensitive detection. mdpi.com The mechanism often involves processes like intramolecular charge transfer (ICT), photoinduced electron transfer (PeT), or excited-state intramolecular proton transfer (ESIPT). nih.gov

While specific studies on this compound as a fluorescent probe are not widely reported, its structural motifs suggest potential. The nitrogen atom of the amino group and the carbonyl oxygen of the ester group could potentially act as binding sites for metal ions or other analytes. The electronic communication between the tolyl group and the benzoate ring could be perturbed upon analyte binding, leading to a change in its fluorescence properties. Further research is needed to explore and functionalize the this compound scaffold for the development of novel fluorescent probes.

Catalytic Applications

The anilino benzoate framework is not only relevant in materials science but also shows promise in the field of catalysis. The strategic placement of functional groups within this structure can lead to applications in both organocatalysis and as ligands in metal-catalyzed reactions.

Organocatalysis Utilizing Anilino Benzoate Structures

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Chiral organocatalysts are particularly valuable for the enantioselective synthesis of complex molecules. The anilino scaffold has been utilized in the development of organocatalytic systems. For example, iminium catalysis, which involves the formation of a reactive iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst, has been successfully employed for the enantioselective alkylation of aniline (B41778) rings. princeton.edu This strategy allows for the construction of valuable chiral building blocks. princeton.edu

Although this compound itself is not a catalyst, its anilino benzoate core structure provides a template for the design of new organocatalysts. By incorporating chiral elements and tuning the electronic and steric properties of the aromatic rings, it may be possible to develop novel catalysts for a range of asymmetric transformations.

Application as Ligands in Metal-Catalyzed Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The efficiency and selectivity of these reactions are heavily dependent on the nature of the ligands coordinated to the metal center. nih.govtcichemicals.com Ligands play a crucial role in stabilizing the metal catalyst, modulating its reactivity, and influencing the stereochemical outcome of the reaction. nih.gov

The anilino benzoate structure possesses potential coordination sites (the nitrogen atom and the carbonyl oxygen) that could bind to a metal center. By modifying the structure of this compound, for instance, by introducing phosphine (B1218219) groups or other strong donor atoms, it could be transformed into a bidentate or monodentate ligand for various transition metals like palladium, nickel, or copper. tcichemicals.com The steric and electronic properties of such ligands could be fine-tuned by altering the substituents on the aromatic rings. These tailored ligands could then be applied in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. mdpi.comrsc.org

The development of new ligands is a continuous effort in catalysis, aiming to improve reaction efficiency, expand substrate scope, and enable challenging transformations. tcichemicals.com The anilino benzoate scaffold represents a potentially fruitful, yet underexplored, platform for ligand design.

Investigations into Catalyst Recycling and Sustainability

The sustainability of chemical processes is a growing concern, and the ability to recycle and reuse catalysts is a key aspect of green chemistry. In the context of metal-catalyzed reactions, the development of robust catalysts that can be easily separated from the reaction mixture and reused multiple times is highly desirable. This not only reduces costs but also minimizes metal contamination in the final product.

While specific research on the recycling and sustainability of catalysts derived from this compound is not yet available, general strategies for catalyst recycling could be applicable. These include anchoring the catalyst to a solid support, such as a polymer or silica (B1680970), or designing catalysts that are soluble in a specific solvent phase for easy separation. The stability of the ligand-metal complex under reaction conditions is also a critical factor for its recyclability. Future research into ligands derived from the anilino benzoate structure should consider these aspects to develop more sustainable catalytic systems.

Investigation of Molecular Interactions and Biochemical Mechanisms Non Clinical

Interaction with Model Biological Macromolecules

Bovine Serum Albumin (BSA) is frequently used as a model transport protein due to its structural similarity to Human Serum Albumin (HSA), the most abundant protein in human blood plasma. nih.gov Understanding the binding of "Methyl 2-(p-tolylamino)benzoate" to BSA can elucidate its transport and distribution characteristics.

The interaction between derivatives of methyl benzoate (B1203000) and BSA has been effectively characterized using spectroscopic methods. nih.gov Fluorescence quenching is a particularly powerful technique for studying these binding events. researchgate.net BSA contains two tryptophan residues, Trp-134 and Trp-212, which are intrinsically fluorescent. nih.gov The binding of a small molecule, or ligand, near these residues can lead to a decrease, or quenching, of this natural fluorescence. nih.gov

In studies involving methyl benzoate derivatives, the addition of the compound to a BSA solution resulted in a significant quenching of the protein's fluorescence intensity. mdpi.com This quenching indicates an interaction between the compound and BSA, leading to the formation of a complex. bmmj.org The fluorescence quenching mechanism can be either static, resulting from the formation of a non-fluorescent ground-state complex between the fluorophore (BSA) and the quencher, or dynamic, arising from collisional deactivation of the excited fluorophore. bmmj.orgbiointerfaceresearch.com

UV-visible absorption titration is another spectroscopic method used to confirm complex formation. frontiersin.org Changes in the absorption spectrum of BSA upon the addition of the methyl benzoate derivative, such as a hypochromic effect (decrease in absorbance), suggest that the conformation of the protein is altered due to the interaction. researchgate.netljmu.ac.uk The presence of an isosbestic point in the absorption spectra during titration indicates a clear equilibrium between the free and bound forms of the compound and the protein. nih.gov

The strength and stoichiometry of the interaction between methyl benzoate derivatives and BSA can be quantified from spectroscopic data. The binding constants (Kb) for these interactions are typically in the order of 104 M-1, indicating a strong binding affinity. nih.govnih.gov Studies have shown that these compounds form stable complexes with BSA in both the ground and excited states. nih.gov

The stoichiometry of the binding, which describes the ratio of the ligand to the protein in the complex, has been determined to be 1:1 for methyl benzoate derivatives and BSA. nih.govnih.gov This means that one molecule of the methyl benzoate derivative binds to a single site on the BSA molecule. The binding constants can be calculated from both ground and excited state measurements, and consistent results across different methods reinforce the reliability of the findings. mdpi.com

Table 1: Binding Constants for Methyl Benzoate Derivatives with BSA

Compound State Binding Constant (Kb) (M-1)
Methyl o-methoxy p-methylaminobenzoate (I) Ground (1.9 ± 0.1) × 104
Methyl o-methoxy p-methylaminobenzoate (I) Excited (2.1 ± 0.1) × 104
Methyl o-hydroxy p-methylaminobenzoate (II) Ground (2.3 ± 0.1) × 104
Methyl o-hydroxy p-methylaminobenzoate (II) Excited (2.0 ± 0.1) × 104

Data sourced from a study on methyl benzoate derivatives and BSA interaction. nih.gov

Thermodynamic parameters, including the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), reveal the primary forces driving the binding interaction. These parameters can be determined by conducting binding studies at different temperatures and analyzing the data using the van't Hoff equation. nih.gov

For the interaction between methyl benzoate derivatives and BSA, the calculated thermodynamic parameters indicate that hydrogen bonding and van der Waals forces are the predominant driving forces. nih.govnih.gov A negative ΔG value signifies that the binding process is spontaneous. The negative ΔH and positive ΔS values observed in these studies suggest that the interaction is both enthalpically and entropically driven, with hydrogen bonding playing a crucial role in the formation of the stable complex. nih.govresearchgate.net

Table 2: Thermodynamic Parameters for the Interaction of a Methyl Benzoate Derivative with BSA

Parameter Value
ΔH (kJ mol-1) -10.08
ΔS (J mol-1 K-1) 73.57
ΔG (kJ mol-1) Spontaneous

Note: The specific values are for a representative methyl benzoate derivative and may vary slightly for this compound. researchgate.net

The environment within the binding pocket of a protein is significantly different from that of a bulk solvent. Time-dependent fluorescence Stokes' shift (TDFSS) analysis can be used to probe the solvation dynamics within the protein cavity where the ligand binds. nih.gov These studies have shown that the solvation dynamics for methyl benzoate derivatives are considerably slower when the molecule is located within the BSA cavity compared to when it is in neat solvents. nih.govnih.gov This slowing of the solvation process indicates that the water molecules within the protein's hydrophobic interior are more confined and ordered, leading to a more rigid environment around the bound ligand. nih.gov This provides valuable information about the microenvironment of the binding site and the nature of the supramolecular interactions. nih.gov

Interactions with Specific Amino Acid Residues (e.g., Tryptophan)

Direct studies detailing the specific interactions of this compound with amino acid residues such as tryptophan are not extensively available in the current body of scientific literature. However, research on other methyl benzoate derivatives provides insights into potential binding behaviors.

A study on methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate investigated their interactions with bovine serum albumin (BSA), a protein that contains tryptophan residues, and with free tryptophan itself. The research indicated that the fluorescence of both BSA and free tryptophan was quenched upon the addition of these methyl benzoate derivatives. This quenching suggests a direct interaction and the formation of a complex between the compounds and tryptophan. The study proposed that the tryptophan residue of BSA is significantly involved in the specific interactions with these methyl benzoate derivatives, with evidence pointing to the formation of a 1:1 complex. mdpi.com The binding constants for these interactions were found to be in the order of 10⁴ M⁻¹, indicating a stable complex. mdpi.com The thermodynamic parameters from this study suggested that hydrogen bonding plays a predominant role in the binding phenomenon. mdpi.com While these findings are for structurally similar compounds, they suggest that this compound may also interact with tryptophan residues through similar mechanisms, likely involving hydrogen bonding and complex formation.

Enzyme Inhibition Studies (in vitro, mechanistic focus)

The inhibitory effects of compounds structurally related to this compound on cyclooxygenase (COX) enzymes have been a subject of investigation. These enzymes are key in the inflammatory pathway. orientjchem.org

While direct in vitro COX inhibition data for this compound is not prominently reported, studies on closely related compounds offer valuable insights. For instance, a study on a series of acetanilide (B955) derivatives included Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate , a compound with structural similarities. This compound was evaluated for its ability to inhibit the COX-2 enzyme. orientjchem.orgorientjchem.org

The in vitro cyclooxygenase inhibitory activity was assessed using a COX inhibitor screening kit. The results indicated that among the synthesized compounds in the series, Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate demonstrated the most significant COX-2 inhibitory action. orientjchem.orgorientjchem.org This suggests that the broader structural motif present in these compounds is conducive to interacting with and inhibiting the COX-2 enzyme.

Table 1: In Vitro COX-2 Inhibitory Action of a Related Compound

Compound COX-2 Inhibitory Action

This table is based on qualitative descriptions from the cited source.

To understand the potential mechanism of action at a molecular level, molecular docking studies have been performed on compounds structurally related to this compound. These computational methods predict the binding orientation and affinity of a ligand to a protein target.

Future Research Directions and Outlook

Exploration of Novel Synthetic Methodologies

While traditional methods for the synthesis of N-aryl anthranilates, such as the Ullmann condensation, are well-established, contemporary research is geared towards the development of more sustainable and efficient synthetic protocols. A key area of focus is the use of transition metal catalysis, particularly with palladium and copper, to facilitate the C-N cross-coupling reaction. rsc.org These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical approaches.

Future efforts will likely concentrate on:

Microwave-assisted synthesis: This technique has shown promise in significantly reducing reaction times for the synthesis of related compounds, and its application to methyl 2-(p-tolylamino)benzoate could offer a rapid and efficient alternative to conventional heating. rsc.org

Development of novel catalyst systems: The design and application of new ligands and catalyst systems, such as those based on Zr/Ti solid acids, are being explored to improve the efficiency and recyclability of the catalysts used in esterification and amination reactions. mdpi.com

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive platform for the synthesis of fine chemicals like this compound.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to its application. While standard spectroscopic techniques such as NMR and IR are routinely used, advanced methods can provide deeper insights.

Future research will likely involve:

Solid-state NMR (ssNMR): To probe the structure and dynamics of the compound in its crystalline state, providing information that is complementary to single-crystal X-ray diffraction.

Advanced Mass Spectrometry (MS) techniques: High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. beilstein-journals.org Tandem mass spectrometry (MS/MS) can be employed to study fragmentation patterns, which can aid in the structural elucidation of related compounds and potential metabolites.

Two-dimensional (2D) NMR spectroscopy: Techniques like COSY, HSQC, and HMBC are invaluable for unambiguous assignment of proton and carbon signals, especially for more complex derivatives of this compound. mdpi.com

Predictive Computational Modeling and Machine Learning Applications in Design

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. researchgate.net These approaches can be used to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds with desired functionalities.

For this compound, future computational studies may include:

Density Functional Theory (DFT) calculations: To investigate the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the molecule. wisc.eduresearchgate.net These calculations can provide insights into its reactivity and potential for use in electronic devices.

Molecular Dynamics (MD) simulations: To study the conformational landscape and intermolecular interactions of the compound, both in solution and in the solid state. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling: By developing models that correlate the structural features of a series of related compounds with their biological activity or physical properties, it may be possible to predict the efficacy of new derivatives of this compound for specific applications.

Machine Learning (ML) in reaction optimization: ML algorithms can be trained on experimental data to predict optimal reaction conditions, such as catalyst loading, temperature, and reaction time, for the synthesis of this compound and its analogs. researchgate.net

Diversification of Applications in Emerging Technologies

While N-aryl anthranilates have been explored for their biological activities, there is significant potential for their use in other areas of technology. The aromatic nature and electronic properties of this compound make it an interesting candidate for materials science applications.

Future research could explore its use in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of related N-aryl compounds suggest that this compound derivatives could be investigated as potential emitters or host materials in OLEDs.

Chemosensors: The amine and ester functionalities could be modified to create receptors for specific ions or molecules, leading to the development of new colorimetric or fluorescent sensors. bohrium.com

Antimicrobial agents: Derivatives of this compound have been investigated for their antibacterial properties, and further modifications to the core structure could lead to the development of more potent and selective antimicrobial agents. nih.gov

In-depth Structure-Reactivity and Structure-Function Relationship Studies

A fundamental understanding of how the molecular structure of this compound influences its chemical reactivity and function is crucial for the rational design of new molecules with tailored properties. libretexts.org

Future investigations will likely focus on:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 2-(p-tolylamino)benzoate, and how is its structural integrity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs like Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C6 in ) are prepared by reacting methyl salicylate derivatives with p-toluidine intermediates. Structural validation involves spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Derivatives like Methyl 2-(p-toluenesulfonamido)benzoate ( ) are analyzed using SHELXL for refinement and ORTEP-3 for visualization .

Q. Which crystallographic tools are recommended for resolving the crystal structure of this compound derivatives?

  • Methodological Answer : Key tools include:

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution data; SHELXS/SHELXD assist in phase determination .
  • WinGX : Integrates SHELX programs for structure solution and refinement workflows .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculates packing similarities .
  • ORTEP-III : Generates thermal ellipsoid plots to assess atomic displacement parameters .

Advanced Research Questions

Q. How can researchers evaluate the anti-inflammatory activity of this compound analogs, and what statistical methods ensure robust data interpretation?

  • Methodological Answer :

  • In Vitro Assays : Cyclooxygenase (COX-2) inhibition is measured using enzyme-linked immunosorbent assays (ELISA) or fluorometric kits. Compound C6 () showed 80.12% edema reduction, comparable to standard NSAIDs.
  • In Vivo Models : Carrageenan-induced paw edema in rodents assesses dose-response relationships.
  • Statistical Analysis : One-way ANOVA followed by Dunnett’s test (as in ) controls for Type I errors during multi-group comparisons. Data should be reported as mean ± SEM with p<0.01p < 0.01 significance thresholds .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of this compound derivatives?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma concentration via HPLC or LC-MS to assess absorption/metabolic stability.
  • Prodrug Design : Modify ester groups (e.g., methyl to ethyl) to enhance solubility, as seen in Ethyl 2-(aminomethyl)benzoate ().
  • Target Engagement Assays : Use isotopic labeling or fluorescence-based probes to confirm target binding in vivo.
  • Model Optimization : Select disease models with genetic or pharmacological relevance to human pathology (e.g., adjuvant-induced arthritis for COX-2 inhibitors) .

Q. How do structural modifications at the p-tolylamino group influence bioactivity, and what computational tools support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • SAR Exploration : Substituents like halogens or electron-withdrawing groups on the p-tolyl ring alter electronic effects and binding affinity. For example, quinoline derivatives ( ) with methyl or fluorophenyl groups show enhanced activity.
  • Computational Tools :
  • Molecular Docking (AutoDock/Vina) : Predict binding modes to COX-2 or other targets.
  • QM/MM Simulations : Analyze electronic interactions at the active site.
  • Mercury CSD : Compare crystal packing motifs to correlate solid-state stability with activity .

Data Contradiction and Validation

Q. How should researchers resolve contradictions in crystallographic data for this compound analogs?

  • Methodological Answer :

  • Multi-Software Validation : Refine structures using both SHELXL and alternative programs (e.g., OLEX2) to cross-validate bond lengths/angles.
  • Twinned Data Analysis : Apply SHELXL’s twin refinement options for non-merohedral twinning .
  • Hirshfeld Surface Analysis (Mercury CSD) : Quantify intermolecular contacts to identify packing anomalies .

Q. What analytical workflows ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Standardized Protocols : Adopt OECD guidelines for in vivo assays (e.g., fixed dosing intervals, blinded assessments).
  • Batch-to-Batch Purity Checks : Use HPLC (≥95% purity) and elemental analysis.
  • Positive/Negative Controls : Include reference standards (e.g., celecoxib for COX-2 inhibition) and vehicle controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.